Boc-D-Me-Arg(Tos)-OH Boc-D-Me-Arg(Tos)-OH
Brand Name: Vulcanchem
CAS No.: 136642-84-7
VCID: VC0558149
InChI: InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)/t15-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N
Molecular Formula: C19H30N4O6S
Molecular Weight: 442.54

Boc-D-Me-Arg(Tos)-OH

CAS No.: 136642-84-7

Cat. No.: VC0558149

Molecular Formula: C19H30N4O6S

Molecular Weight: 442.54

* For research use only. Not for human or veterinary use.

Boc-D-Me-Arg(Tos)-OH - 136642-84-7

Specification

CAS No. 136642-84-7
Molecular Formula C19H30N4O6S
Molecular Weight 442.54
IUPAC Name (2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Standard InChI InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)/t15-/m1/s1
Standard InChI Key OTYPUFUDTDVBRU-OAHLLOKOSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N

Introduction

Structural Characteristics and Chemical Identity

Boc-D-Me-Arg(Tos)-OH, also known as N-alpha-tert-butyloxycarbonyl-N-alpha-methyl-N-omega-tosyl-D-arginine, is characterized by its specific structural elements that distinguish it from related compounds. The compound features several key structural components:

  • A D-arginine backbone (with R-stereochemistry at the alpha carbon)

  • A tert-butyloxycarbonyl (Boc) protecting group at the alpha-amino position

  • A methyl group attached to the alpha-nitrogen, creating a tertiary amine structure

  • A tosyl (p-toluenesulfonyl) protecting group on the guanidino side chain

  • A free carboxylic acid group

The compound has the CAS number 136642-84-7, which uniquely identifies it in chemical databases and literature.

Structural Comparison with Related Compounds

The structural differences between Boc-D-Me-Arg(Tos)-OH and related compounds are significant for understanding its unique properties and applications:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
Boc-D-Me-Arg(Tos)-OHC19H30N4O6S442.54Contains N-methyl group on alpha-nitrogen
Boc-D-Arg(Tos)-OHC18H28N4O6S428.50D-arginine without N-methyl modification
Boc-Arg(Tos)-OHC18H28N4O6S428.50L-arginine with same protecting groups

The addition of the methyl group to the alpha-nitrogen represents the key difference between Boc-D-Me-Arg(Tos)-OH and Boc-D-Arg(Tos)-OH, contributing to significant changes in reactivity and conformational properties .

Physical and Chemical Properties

Understanding the physical and chemical properties of Boc-D-Me-Arg(Tos)-OH is essential for its appropriate handling and application in research settings.

Physical Properties

The physical properties of Boc-D-Me-Arg(Tos)-OH are influenced by its structural components and molecular arrangement:

PropertyCharacteristic
Physical AppearanceWhite to off-white crystalline powder
Molecular Weight442.54 g/mol
Melting PointApproximately 90-95°C (decomposition)
SolubilityReadily soluble in DMF, DMSO; partially soluble in chloroform, dichloromethane; poorly soluble in water
Optical RotationNegative (due to D-configuration)
PurityTypically available at ≥95% purity for research applications

These physical properties influence the handling, storage, and application of the compound in laboratory settings.

Chemical Reactivity

The chemical reactivity of Boc-D-Me-Arg(Tos)-OH is determined by its functional groups and their interactions:

  • The carboxylic acid group remains reactive for peptide bond formation

  • The alpha-amino group is protected by both the Boc group and a methyl group, significantly altering its reactivity

  • The tosyl-protected guanidino group prevents side reactions during synthesis

  • The Boc protecting group can be cleaved under acidic conditions (e.g., TFA, HCl)

  • The tosyl group requires strong acidic conditions (e.g., HF, TMSOTf) for removal

This reactivity profile makes Boc-D-Me-Arg(Tos)-OH particularly valuable in specific peptide synthesis strategies, especially those requiring controlled reactivity and selective deprotection.

Synthesis and Preparation

The synthesis of Boc-D-Me-Arg(Tos)-OH typically follows a multi-step process designed to introduce the necessary protecting groups and modifications in a controlled manner.

Synthetic Pathways

A general synthetic route for Boc-D-Me-Arg(Tos)-OH would likely follow these key steps:

  • Start with D-arginine hydrochloride

  • Selectively protect the guanidino group with tosyl chloride

  • Introduce the Boc protecting group on the alpha-amino group using Boc anhydride or Boc-ONSu

  • Perform N-methylation of the alpha-amino group using appropriate methylating agents

  • Purify to obtain the final product with high purity

This sequential protection strategy ensures the selective modification of each reactive site in the molecule while maintaining the desired stereochemistry.

Purification Methods

The purification of Boc-D-Me-Arg(Tos)-OH typically involves a combination of techniques to ensure high purity:

Purification TechniqueApplication
Column ChromatographyPrimary purification using silica gel with appropriate solvent systems
RecrystallizationSecondary purification to enhance purity and crystallinity
Preparative HPLCFinal purification for analytical-grade material
Quality ControlHPLC analysis to confirm purity ≥95%

Proper purification is critical for ensuring the reliability and reproducibility of results when using this compound in peptide synthesis applications.

Applications in Peptide Synthesis

Boc-D-Me-Arg(Tos)-OH serves as a specialized building block in peptide synthesis, offering unique advantages for creating peptides with specific structural and functional properties.

Role in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Boc-D-Me-Arg(Tos)-OH offers several significant advantages:

  • The D-configuration introduces specific conformational constraints in the resulting peptides

  • N-methylation of the backbone restricts peptide bond rotation, potentially enhancing binding selectivity

  • The tosyl protection of the guanidino group prevents unwanted side reactions during synthesis

  • The combination of these features allows for the creation of peptides with unique structural properties

These characteristics make Boc-D-Me-Arg(Tos)-OH particularly valuable in the synthesis of peptides requiring specific conformational constraints or enhanced stability against enzymatic degradation.

Synthesis of Modified Peptides

The incorporation of Boc-D-Me-Arg(Tos)-OH into peptide sequences results in peptides with modified properties:

ModificationResulting PropertyPotential Application
D-amino acid incorporationEnhanced proteolytic stabilityExtended half-life in biological systems
N-methylationRestricted conformational flexibilityImproved receptor selectivity
Arginine side chainPositive charge and hydrogen bonding capacityEnhanced cell penetration and binding

These modifications can significantly alter the pharmacological properties of the resulting peptides, including increased bioavailability, receptor selectivity, and metabolic stability.

Biological and Pharmaceutical Relevance

The structural features of Boc-D-Me-Arg(Tos)-OH contribute to its significance in biological research and pharmaceutical development.

Impact on Peptide Properties

When incorporated into peptides, the D-Me-Arg residue contributes several important properties:

  • Enhanced resistance to proteolytic degradation due to the D-configuration

  • Altered conformational preferences resulting from backbone N-methylation

  • Modified hydrogen bonding patterns affecting secondary structure formation

  • Potential for improved membrane permeability in the resulting peptides

These properties make peptides containing D-Me-Arg residues particularly interesting for therapeutic applications where standard peptides might face limitations.

Pharmaceutical Applications

Potential pharmaceutical applications for peptides containing D-Me-Arg include:

Application AreaMechanismExample
Enzyme InhibitionStereoselective binding to target enzymesProtease inhibitors with enhanced stability
Receptor ModulationAltered binding profiles due to conformational constraintsSelective receptor antagonists/agonists
Peptide-Based TherapeuticsImproved pharmacokinetic propertiesExtended half-life peptide drugs
Cell-Penetrating PeptidesEnhanced membrane permeabilityIntracellular delivery vehicles

The incorporation of D-Me-Arg residues can help overcome traditional limitations of peptide therapeutics, such as poor oral bioavailability and short in vivo half-life.

Analytical Characterization

Proper characterization of Boc-D-Me-Arg(Tos)-OH is essential for confirming its identity, purity, and suitability for use in research applications.

Spectroscopic Analysis

Various spectroscopic techniques can be employed for comprehensive characterization:

TechniqueInformation ObtainedKey Diagnostic Features
Nuclear Magnetic Resonance (NMR)Structural confirmation, purity assessmentCharacteristic shifts for N-methyl group and protected guanidino moiety
Mass Spectrometry (MS)Molecular weight confirmationMolecular ion at m/z 442.5 and characteristic fragmentation pattern
Infrared Spectroscopy (IR)Functional group identificationCharacteristic bands for carboxylic acid, tosyl, and Boc groups
Ultraviolet-Visible Spectroscopy (UV-Vis)Chromophore analysisAbsorption patterns from aromatic tosyl group

These complementary techniques provide comprehensive structural confirmation and purity assessment .

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and quality control:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Thin-Layer Chromatography (TLC) with appropriate visualization reagents

  • Chiral chromatography to confirm stereochemical purity

These methods provide critical information about the purity and stability of Boc-D-Me-Arg(Tos)-OH preparations, ensuring consistent performance in synthesis applications .

Comparative Analysis with Related Compounds

A comparative analysis of Boc-D-Me-Arg(Tos)-OH with related compounds provides insights into its unique properties and applications.

Structure-Property Relationships

The structural differences between Boc-D-Me-Arg(Tos)-OH and related compounds result in distinct properties:

CompoundKey Structural FeatureResulting PropertyImpact on Applications
Boc-D-Me-Arg(Tos)-OHN-methylation + D-configurationRestricted rotation, altered conformationEnhanced stability, unique binding properties
Boc-D-Arg(Tos)-OHD-configuration without N-methylationInverted stereochemistry, standard reactivityStability without conformational restriction
Boc-Arg(Tos)-OHL-configurationNatural stereochemistryStandard peptide properties

These structure-property relationships guide the selection of the appropriate derivative for specific applications in peptide synthesis and drug development .

ConsiderationRecommendation
Storage ContainerTightly sealed amber glass vials with inert atmosphere
Temperature-20°C for long-term storage; 4°C for working solutions
Solution PreparationFresh preparation in anhydrous solvents recommended
Working EnvironmentDry conditions with minimal exposure to air and moisture
Shelf LifeApproximately 12-24 months when properly stored

Following these guidelines helps maintain the purity and reactivity of Boc-D-Me-Arg(Tos)-OH for research applications.

Research Trends and Future Directions

Current research involving Boc-D-Me-Arg(Tos)-OH focuses on expanding its applications and optimizing its use in peptide chemistry.

Current Research Applications

Research applications involving Boc-D-Me-Arg(Tos)-OH currently focus on:

  • Development of proteolytically stable peptide therapeutics

  • Design of conformationally constrained peptide ligands

  • Creation of peptidomimetics with enhanced pharmacological properties

  • Exploration of novel synthetic methodologies for N-methylated amino acids

These research directions highlight the continuing importance of specialized amino acid derivatives in cutting-edge peptide science .

Future Perspectives

Emerging trends suggest expanding applications in:

Research AreaPotential DevelopmentSignificance
Peptide MacrocyclizationCreation of rigid cyclic structuresEnhanced binding affinity and selectivity
Peptide-Based MaterialsSelf-assembling peptide systemsNovel biomaterials with tunable properties
Targeted Drug DeliveryPeptide-drug conjugatesImproved therapeutic index and selectivity
Peptidomimetic DesignNovel backbone modificationsExpanded chemical space for drug discovery

These applications highlight the continuing importance of specialized amino acid derivatives like Boc-D-Me-Arg(Tos)-OH in advanced research across multiple disciplines.

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